molecular formula C10H16BrNO2 B12616941 Methyl 2-bromo-3-(cyclohexylamino)prop-2-enoate CAS No. 919989-56-3

Methyl 2-bromo-3-(cyclohexylamino)prop-2-enoate

Cat. No.: B12616941
CAS No.: 919989-56-3
M. Wt: 262.14 g/mol
InChI Key: YHZMJHNODBHOCL-UHFFFAOYSA-N
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Description

Methyl 2-bromo-3-(cyclohexylamino)prop-2-enoate is an organic compound with the molecular formula C10H16BrNO2 It is a derivative of prop-2-enoate, featuring a bromine atom and a cyclohexylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-3-(cyclohexylamino)prop-2-enoate typically involves the bromination of a precursor compound followed by the introduction of the cyclohexylamino group. One common method involves the reaction of methyl acrylate with bromine to form methyl 2-bromoacrylate. This intermediate is then reacted with cyclohexylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require precise control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-3-(cyclohexylamino)prop-2-enoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Addition Reactions: The double bond in the prop-2-enoate moiety can participate in addition reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.

    Addition: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

Major Products

    Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Addition: Hydrogenation yields the corresponding saturated ester.

    Oxidation: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Methyl 2-bromo-3-(cyclohexylamino)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in designing compounds with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-3-(cyclohexylamino)prop-2-enoate involves its interaction with specific molecular targets. The bromine atom and the cyclohexylamino group play crucial roles in its reactivity and binding properties. The compound can act as an electrophile in substitution reactions or participate in addition reactions through its double bond. The exact pathways and targets depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-3-phenylprop-2-enoate
  • Methyl 2-bromo-3-(cyclohexylamino)propanoate
  • Methyl 2-bromo-3-(cyclohexylamino)but-2-enoate

Uniqueness

Methyl 2-bromo-3-(cyclohexylamino)prop-2-enoate is unique due to the presence of both a bromine atom and a cyclohexylamino group, which confer distinct reactivity and binding properties. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in scientific research and industry .

Properties

CAS No.

919989-56-3

Molecular Formula

C10H16BrNO2

Molecular Weight

262.14 g/mol

IUPAC Name

methyl 2-bromo-3-(cyclohexylamino)prop-2-enoate

InChI

InChI=1S/C10H16BrNO2/c1-14-10(13)9(11)7-12-8-5-3-2-4-6-8/h7-8,12H,2-6H2,1H3

InChI Key

YHZMJHNODBHOCL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=CNC1CCCCC1)Br

Origin of Product

United States

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